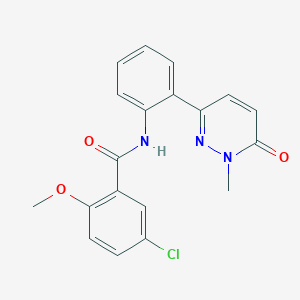

5-chloro-2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Description

The compound 5-chloro-2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide features a benzamide scaffold substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. The amide linkage connects this benzamide moiety to a phenyl ring, which is further substituted with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c1-23-18(24)10-8-16(22-23)13-5-3-4-6-15(13)21-19(25)14-11-12(20)7-9-17(14)26-2/h3-11H,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGUNHBHMDKJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves multiple steps:

-

Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

-

Introduction of the Pyridazinyl Group: : The pyridazinyl group can be introduced through a coupling reaction. This involves the reaction of the benzamide intermediate with a pyridazinyl derivative, such as 1-methyl-6-oxo-1,6-dihydropyridazine, under conditions that facilitate the formation of the desired bond.

-

Final Assembly: : The final step involves the coupling of the intermediate compounds to form the target molecule. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

-

Reduction: : Reduction reactions can target the carbonyl groups in the pyridazinyl moiety, potentially converting them to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield hydroxylated derivatives, while nucleophilic substitution of the chloro group can introduce a wide range of functional groups.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. The presence of the pyridazinone moiety is often linked to enhanced anticancer activity due to its ability to interact with various biological targets.

Case Studies:

- In a study focused on pyridazinone derivatives, compounds showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis highlighted that modifications on the phenyl ring significantly influenced the activity .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 5-chloro-2-methoxy... | MCF-7 (breast cancer) | 15.5 | |

| Similar Pyridazinone | A549 (lung cancer) | 10.0 |

Anticonvulsant Properties

Research has also explored the anticonvulsant potential of related compounds. The incorporation of methoxy and chloro groups has been shown to enhance the anticonvulsant efficacy in animal models.

Case Studies:

- A recent evaluation of various benzamide derivatives demonstrated that those with substituted pyridazinone rings exhibited significant anticonvulsant activity in picrotoxin-induced seizure models .

| Compound | Model Used | Efficacy (%) | Reference |

|---|---|---|---|

| 5-chloro... | Picrotoxin model | 85% protection | |

| Related Benzamide | Picrotoxin model | 75% protection |

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties.

Organic Electronics

Compounds with similar structures have been investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electron-withdrawing properties of the chloro group can improve charge mobility within the material matrix.

Case Studies:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxy groups may enhance binding affinity, while the pyridazinyl moiety could modulate biological activity. The exact pathways and targets would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Sulfonamide-Pyridine Derivatives (15a and 15b)

- Compound 15a: Structure: 5-chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide. Key Difference: The pyridin-2-ylsulfamoyl group at the para position of the phenyl ring likely enhances binding to carbohydrate-metabolizing enzymes.

Compound 15b :

- Structure : 5-chloro-2-methoxy-N-(4-(N-pyridin-3-ylsulfamoyl)phenyl)benzamide.

- Activity : Acts as an acetylcholinesterase inhibitor, suggesting utility in Alzheimer’s disease .

- Key Difference : The pyridin-3-ylsulfamoyl substituent alters target specificity, shifting activity from carbohydrate metabolism to neurotransmitter regulation.

Structural-Activity Relationship (SAR) Insight : The position of the sulfamoyl-linked pyridine (2- vs. 3-substitution) dictates enzyme selectivity, highlighting the importance of heterocyclic orientation in biological targeting.

Dihydropyridazinone-Based Analogs (BD764733, DTJ, DVD, DVJ, DXM)

- BD764733: Structure: 2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile. Key Features: Incorporates dichlorophenyl and isopropyl groups, which may enhance lipophilicity and steric interactions.

- DTJ: Structure: 4-tert-butyl-N-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(morpholine-4-carbonyl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide. Key Features: The tert-butyl group and morpholine-carbonyl substituent likely improve metabolic stability and solubility. Such modifications are common in kinase inhibitors (e.g., mTOR or PI3K inhibitors) .

DVD/DVJ :

- DVD : Benzothiophene carboxamide with hydroxymethyl and pyrazolo-pyrazine groups.

- DVJ : Similar to DVD but substitutes hydroxymethyl with hydroxyethyl.

- SAR Insight : The hydroxyethyl group in DVJ may enhance aqueous solubility, while the benzothiophene core could promote π-π stacking in hydrophobic binding pockets, typical in anticancer or CNS-targeting agents .

DXM :

Benzoxazole Derivative (6483-55-2)

- Structure : 5-chloro-2-methoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide.

- The carbamothioyl group may enhance hydrogen bonding compared to the target compound’s amide linkage .

Biological Activity

5-chloro-2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a chloro group, a methoxy group, and a pyridazine moiety, which contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

- Inhibition of Potassium Channels : The compound may act as an inhibitor of potassium channels, which play a crucial role in cellular excitability and signaling pathways. This inhibition can lead to alterations in cellular function and potential therapeutic effects in conditions like hypertension and arrhythmias .

- Antitumor Activity : Similar compounds have shown significant antitumor activity by inducing apoptosis in cancer cells. They often interact with DNA, disrupting replication and transcription processes .

- Antimicrobial Properties : The presence of halogen atoms (like chlorine) and functional groups (like methoxy) can enhance the antimicrobial efficacy of the compound against various pathogens .

Antitumor Activity

A study investigating the antitumor effects of related compounds demonstrated that they exhibit IC50 values ranging from 5 to 20 µM against various cancer cell lines. For instance, compounds with similar structural motifs showed promising results in inhibiting cell proliferation in both 2D and 3D culture systems .

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| A | HCC827 | 6.26 | Antitumor |

| B | NCI-H358 | 6.48 | Antitumor |

| C | A431 | <10 | Antitumor |

Antimicrobial Activity

The antimicrobial activity was assessed against several bacterial strains. Compounds with similar structures demonstrated varying degrees of effectiveness, often showing lower MIC values against Gram-positive bacteria compared to Gram-negative strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| D | Staphylococcus aureus | 12 |

| E | Escherichia coli | >50 |

Case Studies

- Anticancer Research : A series of experiments were conducted using derivatives of the compound on various cancer cell lines, demonstrating significant inhibition of tumor growth. The studies highlighted the importance of specific substituents on the phenyl ring for enhancing biological activity .

- Pharmacokinetic Studies : In vivo studies have shown that modifications in the molecular structure can influence the pharmacokinetics of similar compounds, affecting absorption, distribution, metabolism, and excretion (ADME). These studies are critical for understanding the therapeutic potential and safety profile of new drug candidates .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core and subsequent coupling with substituted benzamide derivatives. Key steps include:

- Core Synthesis : The 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl fragment can be synthesized via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions .

- Coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize hydrolysis .

- Characterization : Intermediates should be validated using -/-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For crystalline intermediates, single-crystal X-ray diffraction (as in ) confirms stereochemistry and molecular packing.

Q. How can spectrofluorometric methods be applied to study the photophysical properties of this compound?

Methodological Answer:

- Sample Preparation : Dissolve the compound in solvents of varying polarity (e.g., DMSO, ethanol, hexane) to assess solvent effects on fluorescence.

- Instrumentation : Use a spectrofluorometer with excitation/emission slit widths optimized for signal-to-noise ratio. Record emission spectra at multiple excitation wavelengths to identify Stokes shifts.

- Quantum Yield Calculation : Compare integrated emission intensities against a standard (e.g., quinine sulfate) using the formula , where is the solvent refractive index .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay conditions?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to isolate variables. For example, discrepancies in antibacterial activity may arise from differences in microbial strain viability or nutrient media composition .

- Statistical Validation : Use ANOVA or mixed-effects models to assess inter-assay variability. Include positive controls (e.g., ampicillin for antibacterial assays) to calibrate results .

- Mechanistic Profiling : Combine bioactivity data with computational docking studies to verify target engagement (e.g., binding to bacterial enzymes or receptors) .

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

Methodological Answer:

- Reaction Monitoring : Employ TLC or in-situ FTIR to track reaction progress and identify intermediates/byproducts.

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc), PdCl) for coupling steps, as ligand choice (e.g., XPhos vs. SPhos) can significantly impact yield .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while additives like molecular sieves can sequester water in amidation reactions .

Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

Methodological Answer:

- Experimental Setup : Use OECD 308/309 guidelines to simulate aerobic/anaerobic degradation in water-sediment systems. Spike the compound at environmentally relevant concentrations (e.g., 1–100 µg/L).

- Analytical Methods : Quantify degradation products via LC-MS/MS with isotope-labeled internal standards. Monitor abiotic factors (pH, UV exposure) and biotic factors (microbial diversity via 16S rRNA sequencing) .

- Data Modeling : Apply fugacity models to predict partitioning coefficients (e.g., log ) and half-lives in water, soil, and biota .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.